

Application Note: ^1H NMR Characterization of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

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Compound of Interest

Compound Name:	4-(2-Ethoxy-2-oxoacetamido)benzoic acid
Cat. No.:	B1309249

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and predicted data for the ^1H NMR characterization of **4-(2-Ethoxy-2-oxoacetamido)benzoic acid**. The information is intended to aid in the structural elucidation and purity assessment of this compound.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for **4-(2-Ethoxy-2-oxoacetamido)benzoic acid**. These predictions are based on the analysis of structurally similar compounds. The spectrum is expected to be recorded in DMSO-d_6 , and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (Ethyl)	~1.3	Triplet (t)	~7.1	3H
-CH ₂ - (Ethyl)	~4.3	Quartet (q)	~7.1	2H
Aromatic (H-2, H-6)	~7.8-8.0	Doublet (d)	~8.5	2H
Aromatic (H-3, H-5)	~7.9-8.1	Doublet (d)	~8.5	2H
-NH- (Amide)	~10.5-11.0	Singlet (s)	-	1H
-COOH (Carboxylic Acid)	~12.5-13.0	Singlet (s, broad)	-	1H

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of **4-(2-Ethoxy-2-oxoacetamido)benzoic acid**.

2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **4-(2-Ethoxy-2-oxoacetamido)benzoic acid**.^[1]
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).^[2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.^[2]

- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

2.2. NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.[\[2\]](#)
- Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Spectral Width: Typically 0-16 ppm for a full proton spectrum.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) or to the TMS signal ($\delta = 0.00$ ppm) if added.
 - Integrate all signals.
 - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the ^1H NMR characterization of **4-(2-Ethoxy-2-oxoacetamido)benzoic acid**.



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Caption: Experimental workflow for ^1H NMR characterization.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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